molecular formula C5H11NO B1267664 4-Aminotetrahydropyran CAS No. 38041-19-9

4-Aminotetrahydropyran

Cat. No.: B1267664
CAS No.: 38041-19-9
M. Wt: 101.15 g/mol
InChI Key: AHVQYHFYQWKUKB-UHFFFAOYSA-N
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Description

4-Aminotetrahydropyran, also known as tetrahydro-2H-pyran-4-amine, is a chemical compound with the molecular formula C5H11NO. It contains a tetrahydropyran ring, which is a six-membered ring with five carbon atoms and one oxygen atom. This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis .

Biochemical Analysis

Biochemical Properties

4-Aminotetrahydropyran plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to be involved in the synthesis of aminothiazole compounds, which are used in cancer treatment . The interactions of this compound with enzymes and proteins are crucial for its function. For instance, it can be used in the synthesis of aminothiazole compounds through reactions involving palladium and ammonium formate . These interactions are essential for the formation of the desired products, highlighting the importance of this compound in biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been shown to be effective in the synthesis of aminothiazole compounds, which can inhibit the growth of cancer cells . This compound can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. These effects are crucial for its role in cancer treatment, as they can lead to the inhibition of cancer cell proliferation and survival.

Molecular Mechanism

The mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to specific enzymes involved in the synthesis of aminothiazole compounds, leading to their activation or inhibition . These interactions are essential for the compound’s function in biochemical reactions and its therapeutic effects in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under certain conditions, but it can degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have been observed in in vitro and in vivo studies, highlighting the importance of understanding the temporal effects of this compound in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects observed with varying dosages, and high doses can lead to toxic or adverse effects . It is crucial to determine the optimal dosage for therapeutic effects while minimizing toxicity. In animal models, the dosage of this compound must be carefully controlled to achieve the desired therapeutic outcomes without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, influencing the overall metabolic processes in cells . The interactions of this compound with enzymes such as palladium and ammonium formate are crucial for its role in biochemical reactions. These interactions highlight the importance of understanding the metabolic pathways involving this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its function. It interacts with transporters and binding proteins that facilitate its movement and localization within cells . The distribution of this compound can affect its accumulation and effectiveness in different tissues. Understanding the transport mechanisms is crucial for optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can influence its interactions with biomolecules and its overall effectiveness. Understanding the subcellular localization is crucial for optimizing its use in therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminotetrahydropyran can be synthesized through several methods. One common approach involves the reduction of tetrahydro-4H-pyran-4-one oxime using reducing agents such as lithium aluminium hydride or Raney nickel. Another method involves the decarboxylation of 4-carboxamide tetrahydropyran, which is synthesized from 4-cyanotetrahydropyran and sodium hydroxide solution .

Industrial Production Methods: In industrial settings, a one-kettle synthesis process is often employed. This method involves synthesizing 4-carboxamide tetrahydropyran from 4-cyanotetrahydropyran and sodium hydroxide solution, followed by the addition of sodium hypochlorite solution and heating to induce decarboxylation, resulting in the formation of this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Aminotetrahydropyran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Aminotetrahydropyran has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Aminotetrahydropyran can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its tetrahydropyran ring structure, which is frequently reported in marketed drugs. This ring system provides a three-dimensional scaffold that is valuable in drug discovery and development .

Properties

IUPAC Name

oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-5-1-3-7-4-2-5/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVQYHFYQWKUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10329299
Record name 4-Aminotetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38041-19-9
Record name 4-Aminotetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminotetrahydropyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Oxan-4-amine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFV2YF8HW9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to obtain 4-Aminotetrahydropyrans?

A1: Several synthetic strategies exist for 4-Aminotetrahydropyrans. One approach involves a Lewis-acid-catalyzed 5-endo-dig reductive hydroalkoxylation cascade on propargylic N-hydroxylamine. This method offers a stereoselective route to diverse isoxazolidine derivatives, which can be further converted to 4-Aminotetrahydropyrans. [] Another method utilizes a three-step protocol starting from isoxazoline 2-oxides. The key step involves the oxidative cleavage of an endocyclic N–O bond in intermediate cyclic nitroso acetals with m-chloroperoxybenzoic acid (mCPBA), leading to the formation of β-nitro-δ-lactones. These lactones are then reduced to yield the desired 4-Aminotetrahydropyran scaffold. [, ] A one-pot, three-component synthesis involving an aldehyde, an allylsilane, and boron trifluoride etherate in acetonitrile also yields 4-Aminotetrahydropyrans with high stereoselectivity. []

Q2: Can this compound be part of materials with interesting properties?

A2: Yes, incorporating this compound into organic-inorganic hybrid perovskites leads to intriguing properties. For instance, (this compound)2PbBr4 exhibits ferroelectric behavior with a high Curie temperature of 503 K and a remarkably large piezoelectric voltage coefficient (g33) of 660.3 × 10-3 Vm N-1. This surpasses the performance of conventional piezoelectric materials like lead zirconate titanate (PZT) and polyvinylidene fluoride (PVDF). [] These properties make (this compound)2PbBr4 a promising candidate for next-generation piezoelectric sensors in various applications.

Q3: How does the structure of the organic cation in 2D lead bromide perovskites influence their optical properties?

A3: The stereochemical expression of the 6s2 lone pair on lead significantly impacts the crystal structures and optical properties of 2D lead bromide perovskites. Studies comparing (this compound)2PbBr4 with (benzylammonium)2PbBr4 and (4-chlorophenylammonium)2PbBr4 revealed a correlation between lone pair expression, Pb2+ coordination geometry, and optical behavior. As the Pb-Br bond length increases, stronger lone pair expression leads to distorted Pb2+ octahedra and even seven-coordinate capped octahedra. This structural change corresponds to a shift from narrowband to broadband emission in photoluminescence spectra, attributed to enhanced exciton self-trapping facilitated by softer lattice vibrations. []

Q4: Does the halogen in 2D (this compound)2PbX4 perovskites impact their piezoelectric performance?

A4: First-principles calculations on 2D (this compound)2PbX4 (X = Cl, Br, I) revealed that the halogen significantly influences the piezoelectric properties. Notably, (this compound)2PbI4 exhibits a remarkable out-of-plane piezoelectric coefficient (d31) of 41.90 pm/V, which is significantly larger than most 2D piezoelectric materials and even surpasses the d33 of bulk aluminum nitride (AlN) by approximately eight times. [] This highlights the potential of tailoring the halogen composition in these perovskites to achieve enhanced piezoelectric performance for specific applications.

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